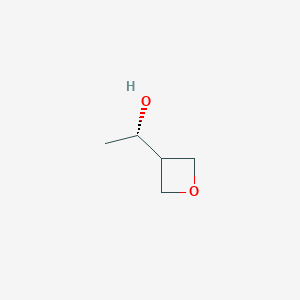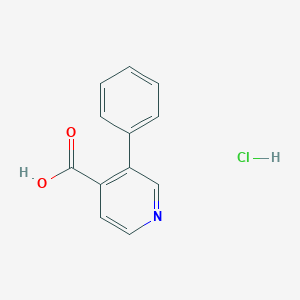![molecular formula C14H8F6N4O2 B2466477 N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide CAS No. 2186072-28-4](/img/structure/B2466477.png)
N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide, commonly known as CTQA, is a chemical compound that belongs to the quinoxaline family. It has gained significant attention in scientific research due to its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders.
作用机制
CTQA's mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the MAPK/ERK and NF-κB pathways. CTQA has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which play a role in inflammation and cancer.
生化和生理效应
CTQA has been shown to have various biochemical and physiological effects. In cancer research, CTQA has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, CTQA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, CTQA has been shown to improve cognitive function and reduce neuroinflammation.
实验室实验的优点和局限性
One advantage of using CTQA in lab experiments is its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. However, one limitation of using CTQA in lab experiments is its challenging synthesis process, which requires expertise in organic chemistry.
未来方向
There are several future directions for CTQA research. One direction is to further investigate its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. Another direction is to optimize its synthesis process to make it more accessible for researchers. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, CTQA is a chemical compound with potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. Its synthesis process is challenging, but its potential benefits make it a promising candidate for further research. More studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis process.
合成方法
The synthesis of CTQA involves a multi-step process, starting with the reaction of 2-nitrobenzaldehyde with ethyl cyanoacetate to form 2-nitro-3-phenylacrylonitrile. This intermediate is then reacted with 2,3,7-trifluoroquinoxaline-1,4-dione to form CTQA. The synthesis of CTQA is challenging and requires expertise in organic chemistry.
科学研究应用
CTQA has shown potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, CTQA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. In inflammation research, CTQA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, CTQA has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
N-(cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6N4O2/c15-13(16,17)7-1-2-8-9(5-7)24(6-10(25)22-4-3-21)12(26)11(23-8)14(18,19)20/h1-2,5H,4,6H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUDDDFVBJNFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N(C(=O)C(=N2)C(F)(F)F)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

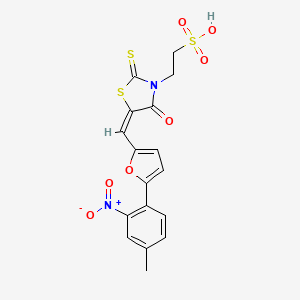
![1-(benzo[d][1,3]dioxol-5-yl)-3-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2466396.png)
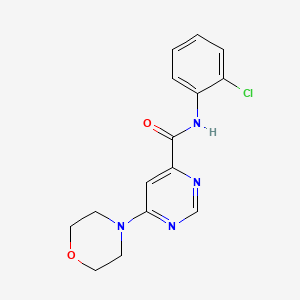
![8-[(4-benzylpiperazin-1-yl)methyl]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2466399.png)
![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2466404.png)
![Prop-2-enyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2466405.png)
![N-(2,4-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2466407.png)
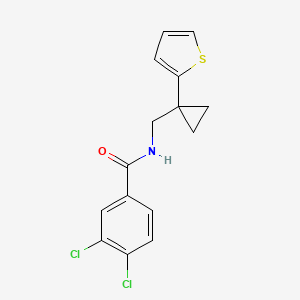
![1-[(4-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2466410.png)
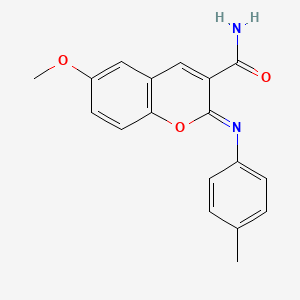
![6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2466412.png)
